N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-20-9-11-21(12-10-20)18-32-24-7-3-2-6-23(24)28(34)31(29(32)35)15-5-4-8-27(33)30-17-22-13-14-25-26(16-22)37-19-36-25/h2-3,6-7,9-14,16H,4-5,8,15,17-19H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVRJBCWNZORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Quinazolinone Core: The quinazolinone structure is often synthesized via the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The benzodioxole and quinazolinone intermediates are then coupled using a suitable linker, such as a pentanamide chain, through amide bond formation. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the quinazoline and benzodioxole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- DU145 (prostate cancer)
- B16-F10 (melanoma)
- HepG2 (liver cancer)
In vitro assays demonstrated that certain derivatives exhibited promising cytotoxicity, indicating potential as anticancer agents. For instance, compounds derived from similar structures showed significant inhibition of cell proliferation and induced apoptosis in these cell lines .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide exhibit favorable pharmacokinetic profiles with good oral bioavailability and half-lives suitable for therapeutic use .
Case Study 1: Antitumor Efficacy in Xenograft Models
In a study involving c-Src-transfected 3T3 fibroblast xenograft models, compounds with structural similarities demonstrated significant tumor growth inhibition when administered orally. The results indicated that these compounds could enhance survival rates in aggressive cancer models .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed strong binding affinities with target proteins involved in cancer progression. These studies validated the potential of such compounds as effective inhibitors against specific molecular targets .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinazolinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide (): Substituents: Replaces the 4-methylbenzyl group with a 3-nitrobenzyl and substitutes the benzodioxolylmethyl with a 4-chlorophenethyl group. The 4-chlorophenethyl group introduces a halogenated aromatic system, which may influence solubility and receptor affinity .
Compounds with Tetrazole Heterocycles
- 4-Formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate (): Core Structure: Features a tetrazole ring (a bioisostere for carboxylic acids) instead of a quinazolinone. Functional Impact: Tetrazoles improve metabolic stability and mimic carboxylates in hydrogen bonding. The pentanamide chain in this compound is analogous to the target molecule but terminates in a biphenyl-tetrazole system, suggesting divergent pharmacological targets .
Benzamide Derivatives
Data Tables
Research Findings
- Synthetic Commonalities : The target compound and its analogues (e.g., ) likely employ carbodiimide-mediated amide coupling (e.g., EDC/HOBt) for assembly, a standard method in peptide and heterocyclic synthesis .
- Electron-withdrawing groups (e.g., 3-nitrobenzyl) may reduce metabolic degradation but could hinder solubility .
- Heterocyclic Impact: Quinazolinones offer rigid, planar structures for target binding, whereas tetrazoles introduce polarity and bioisosteric functionality .
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are structural or inferred from analogous systems.
SAR Insights : The pentanamide chain’s length and terminal groups (e.g., benzodioxole vs. chlorophenyl) are critical for molecular flexibility and target engagement.
Future Directions : Comparative studies on kinase inhibition, solubility, and metabolic stability are needed to validate hypotheses derived from structural analysis.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C26H30N2O4
- Molecular Weight : 442.54 g/mol
- Structure : The compound features a benzodioxole moiety and a quinazoline derivative, which are known for their pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve the modulation of key signaling pathways associated with cancer progression.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacteria and fungi. In vitro studies could be designed to assess the minimum inhibitory concentration (MIC) against common pathogens.
Neuroprotective Effects
Quinazoline derivatives have been reported to possess neuroprotective effects. This activity is often linked to their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases like Alzheimer's. Future studies may focus on evaluating the AChE inhibitory potential of this specific compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Potential efficacy against bacteria and fungi | |
| Neuroprotective | Inhibition of AChE activity |
Case Study 1: Anticancer Screening
In a recent screening of quinazoline derivatives, compounds similar in structure to this compound showed promising results against breast and lung cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.
Case Study 2: Neuroprotection Assessment
A study focused on neuroprotective agents evaluated several quinazoline derivatives for their ability to inhibit AChE. The results indicated that certain modifications enhanced the inhibitory activity significantly, suggesting that this compound could be a candidate for further development in neurodegenerative disease therapies.
Research Findings
Emerging research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of compounds like this compound. Computational studies using molecular docking have suggested that the compound interacts favorably with target proteins involved in cancer and neurodegeneration.
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates purified?
The compound can be synthesized via multi-step protocols involving condensation reactions and functional group substitutions. For example, analogous quinazolinone derivatives are prepared by substituting arylpiperazine moieties (e.g., 1-(2,3-dichlorophenyl)piperazine) in a reaction mixture, followed by purification using normal-phase chromatography (100% dichloromethane to ethyl acetate gradients) and amine-phase chromatography (hexane/ethyl acetate) to isolate the final product with ~41% yield . Recrystallization from ethanol or DMF/ethanol mixtures is often employed for intermediate purification .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl) reveals characteristic peaks for aromatic protons (δ 7.28–8.83 ppm), methylene groups (δ 2.46–3.57 ppm), and amide protons (δ 9.35 ppm). Integration ratios and coupling constants (e.g., ) confirm substituent positioning . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Q. What safety protocols are recommended during synthesis?
Safety Data Sheets (SDS) emphasize handling in ventilated environments with personal protective equipment (PPE). Hazardous intermediates (e.g., chloroacetyl chloride) require strict temperature control (20–25°C) and neutralization protocols. Waste disposal follows GBZ/T 160.1 and EN 14042 guidelines .
Advanced Research Questions
Q. How can AI-driven simulations optimize synthesis parameters?
Integrating COMSOL Multiphysics with AI enables predictive modeling of reaction kinetics and solvent effects. For instance, machine learning algorithms can analyze historical yield data to recommend optimal temperatures, reagent ratios, or chromatography gradients. Autonomous laboratories leverage real-time feedback to adjust parameters like reflux duration or ice-quenching rates, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra may arise from residual solvents, tautomerism, or diastereomers. To address this:
Q. How do substituent variations impact biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Benzodioxole moieties enhance metabolic stability due to reduced cytochrome P450 interactions.
- 4-Methylbenzyl groups increase lipophilicity, improving blood-brain barrier permeability in neurological targets.
- Quinazolinone cores modulate kinase inhibition profiles. Iterative synthesis of analogs (e.g., replacing thiophene with pyridine) and in vitro assays (IC measurements) are used to validate hypotheses .
Q. What experimental design frameworks improve reaction efficiency?
Statistical Design of Experiments (DoE) minimizes trial runs while maximizing data quality. For example:
- Factorial designs screen variables (temperature, catalyst loading) to identify critical factors.
- Response Surface Methodology (RSM) optimizes parameters for maximum yield.
- Taguchi methods reduce variability in large-scale syntheses. These approaches are validated in quinazolinone and triazole derivative syntheses .
Methodological Considerations
Q. How are purity and stability assessed during long-term storage?
- HPLC-UV/ELSD monitors degradation products (e.g., hydrolysis of amide bonds).
- Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life.
- Karl Fischer titration quantifies residual moisture, which affects crystallinity .
Q. What computational tools predict metabolic pathways?
- SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability).
- CYP450 docking simulations (AutoDock Vina) identify potential enzyme interactions.
- MetaCore™ maps plausible Phase I/II metabolism routes (e.g., glucuronidation of benzodioxole groups) .
Contradiction Analysis Example
Scenario: Conflicting NMR data for a synthetic batch suggests impurities.
Resolution:
Re-purify via preparative TLC (silica gel, CHCl:MeOH 9:1).
Compare with literature spectra of known analogs (e.g., 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamide derivatives) .
Conduct elemental analysis (C, H, N) to confirm stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
